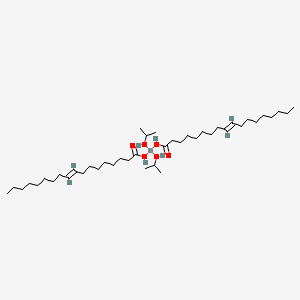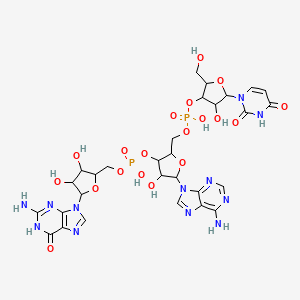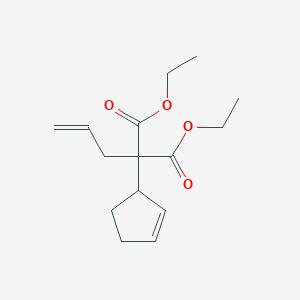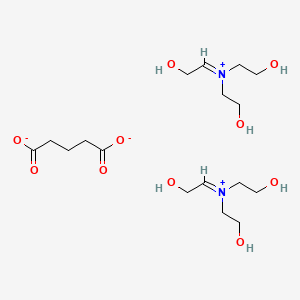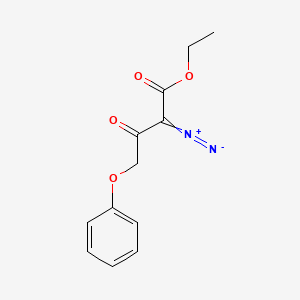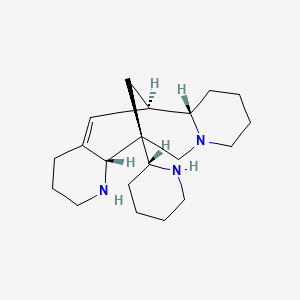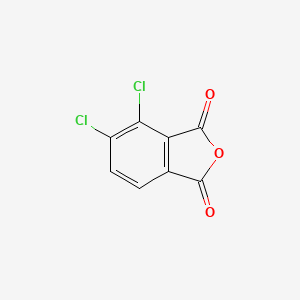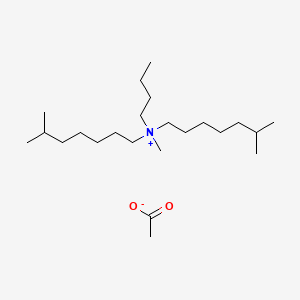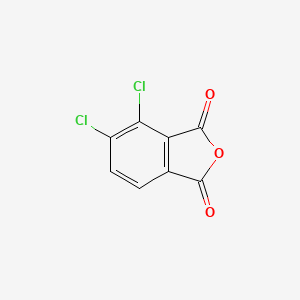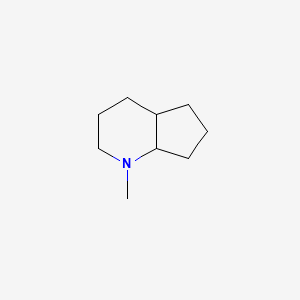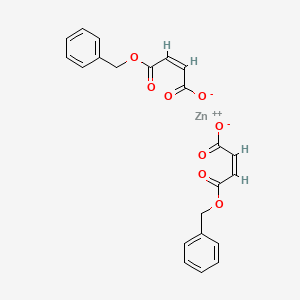
4-Fluoro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound with the molecular formula C13H14FNO It is characterized by the presence of a fluorine atom, a methyl group, and a pyrrolyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzaldehyde and 1-methyl-2-pyrrole.
Reaction: The aldehyde group of 4-fluoro-2-methylbenzaldehyde reacts with the pyrrole under acidic or basic conditions to form the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction between 4-fluoro-2-methylbenzaldehyde and 1-methyl-2-pyrrole.
Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Automation: Employing automated systems for continuous production and monitoring of the reaction process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-Fluoro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in inflammation, pain, or other physiological processes.
Binding: The fluorine and pyrrolyl groups contribute to the binding affinity and specificity of the compound to its targets.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenol: Lacks the pyrrolyl group.
2-Methylphenyl-(1-methyl-2-pyrrolyl)methanol: Lacks the fluorine atom.
4-Fluoro-2-methylbenzaldehyde: Contains an aldehyde group instead of the hydroxyl group.
Uniqueness
4-Fluoro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol is unique due to the combination of the fluorine atom, methyl group, and pyrrolyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14FNO |
|---|---|
Molecular Weight |
219.25 g/mol |
IUPAC Name |
(4-fluoro-2-methylphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C13H14FNO/c1-9-8-10(14)5-6-11(9)13(16)12-4-3-7-15(12)2/h3-8,13,16H,1-2H3 |
InChI Key |
JRWQLOVXQUBKNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C2=CC=CN2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



